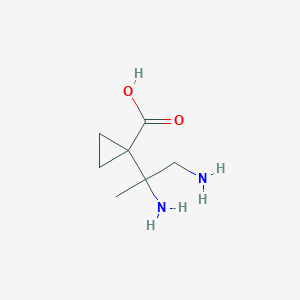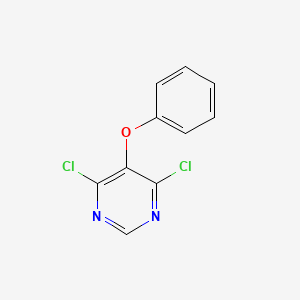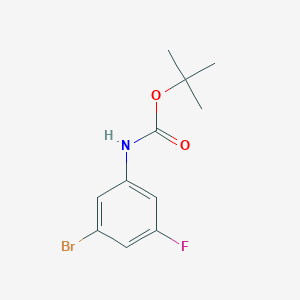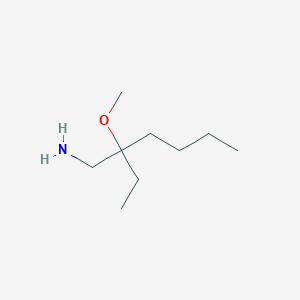![molecular formula C6H4N4O B13099119 Pyrimido[5,4-d]pyrimidin-2(1H)-one CAS No. 28285-66-7](/img/structure/B13099119.png)
Pyrimido[5,4-d]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido[5,4-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the pyrimidopyrimidine family, which is known for its potential in various biological applications, including anticancer, antiviral, and antifungal activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-d]pyrimidin-2(1H)-one typically involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . This reaction can be carried out in ethanol as a solvent. Another method involves the treatment of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with diamines and formalin in a molar ratio of 2:1:4 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Pyrimido[5,4-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aromatic aldehydes, and various amines. The reactions are typically carried out in solvents like ethanol under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which have been shown to exhibit significant biological activities .
科学研究应用
Pyrimido[5,4-d]pyrimidin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: This compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of pyrimido[5,4-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By inhibiting BTK, this compound can disrupt signal transduction pathways that are essential for the survival and proliferation of certain cancer cells . Additionally, it has been shown to have selective inhibitory effects on epidermal growth factor receptor (EGFR), further contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
Pyrimido[4,5-d]pyrimidin-2,4-dione: This compound is structurally similar and shares many pharmacological activities with pyrimido[5,4-d]pyrimidin-2(1H)-one.
Uniqueness
This compound is unique due to its ability to selectively inhibit both BTK and EGFR, making it a versatile compound in the treatment of various cancers . Its structural flexibility allows for the synthesis of numerous derivatives, each with potentially unique biological activities .
属性
CAS 编号 |
28285-66-7 |
|---|---|
分子式 |
C6H4N4O |
分子量 |
148.12 g/mol |
IUPAC 名称 |
1H-pyrimido[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4N4O/c11-6-8-2-4-5(10-6)1-7-3-9-4/h1-3H,(H,8,10,11) |
InChI 键 |
RLJCWYYOGHGGBV-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC=N1)C=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


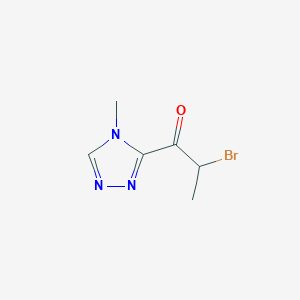
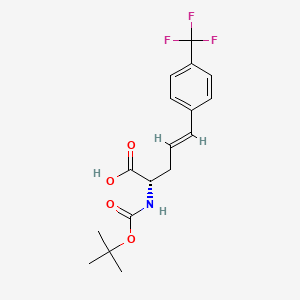
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
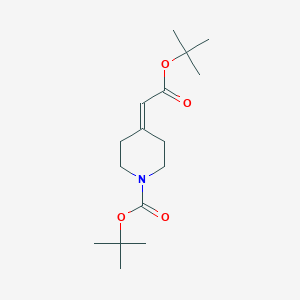
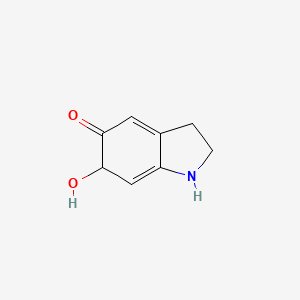
![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
